N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide
Description
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-11(4-5-18-6-11)9(16)13-10-14-12-7-15(10)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICSUSSZJZHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)NC2=NN=CN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Oxolane Ring Formation: The oxolane ring is formed by a cyclization reaction involving an appropriate diol or epoxide precursor.
Methoxy Group Introduction: The methoxy group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved by reacting the carboxylic acid derivative with an amine or ammonia in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring or the amide bond, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study biochemical pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit enzyme activity by binding to the active site. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide
- N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide
- 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the methoxyoxolane ring differentiates it from other triazole derivatives, potentially offering unique pharmacological activities and improved stability.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in medicinal chemistry, chemical biology, and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
